2-(4-chlorophenoxy)-2-methyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-2-methyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N4O2 and its molecular weight is 399.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenoxy)-2-methyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1185039-79-5, is a compound of interest due to its potential pharmacological properties. This article details its biological activity, focusing on its receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H24ClN4O2 and a molecular weight of 399.3 g/mol. Its structure consists of a chlorophenoxy group, a piperazine moiety, and an imidazole ring, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1185039-79-5 |
Molecular Formula | C18H24ClN4O2 |
Molecular Weight | 399.3 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Receptor Interactions
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R), which is implicated in various neurological conditions. In vitro studies have demonstrated that it exhibits significant affinity for D3R with an EC50 value in the low nanomolar range, suggesting potent agonistic activity.
Table 1: D3R Agonist Activity
Compound ID | EC50 (nM) | Emax (% Control) |
---|---|---|
2-(4-chlorophenoxy)-2-methyl... | 710 ± 150 | 102 ± 4.2 |
Additionally, the compound shows minimal activity at the D2 dopamine receptor (D2R), which is crucial for reducing potential side effects associated with non-selective dopamine receptor activation.
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound highlight the importance of various substituents in enhancing its biological activity. Modifications to the piperazine and imidazole components have been explored to optimize receptor selectivity and potency. For instance, variations in the chlorophenoxy group have been shown to significantly affect D3R binding affinity.
Table 2: SAR Modifications and Their Effects
Modification | D3R Activity (EC50 nM) | D2R Activity (EC50 nM) |
---|---|---|
Original Compound | 710 | Inactive |
Para-Methoxy Substitution | 278 | Inactive |
Meta-Methoxy Substitution | 98 | >100,000 |
Case Studies
Several studies have documented the pharmacological effects of this compound in animal models. A notable study demonstrated its efficacy in reducing symptoms associated with Parkinson's disease by selectively activating D3R pathways without significant D2R engagement. This selectivity is crucial for minimizing adverse effects typically seen with broader dopamine agonists.
Study Example
In a double-blind study involving rodents, administration of the compound resulted in:
- Reduction of motor symptoms : A decrease in tremors and rigidity was observed.
- Cognitive enhancement : Improved performance in maze tests indicated potential neuroprotective effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2.ClH/c1-18(2,25-15-6-4-14(19)5-7-15)16(24)22-10-12-23(13-11-22)17-20-8-9-21(17)3;/h4-9H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGVYUYBPCUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NC=CN2C)OC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.